16(R)-Hete

Renal Physiology Vascular Biology Eicosanoid Signaling

16(R)-Hete (16(R)-hydroxyeicosatetraenoic acid) is a minor but bioactive cytochrome P450 (CYP)-derived metabolite of arachidonic acid, released by the kidney upon angiotensin II stimulation. As a subterminal HETE, its biological activity is profoundly stereospecific, distinguishing it from its 16(S)-enantiomer and other regioisomers.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 183509-22-0
Cat. No. B062294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16(R)-Hete
CAS183509-22-0
Synonyms16R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1
InChIKeyJEKNPVYFNMZRJG-STHMYGMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





16(R)-Hete (CAS 183509-22-0): A Stereospecific CYP450 Eicosanoid for Targeted Renal, Vascular, and Enzyme Modulation Studies


16(R)-Hete (16(R)-hydroxyeicosatetraenoic acid) is a minor but bioactive cytochrome P450 (CYP)-derived metabolite of arachidonic acid, released by the kidney upon angiotensin II stimulation [1]. As a subterminal HETE, its biological activity is profoundly stereospecific, distinguishing it from its 16(S)-enantiomer and other regioisomers [2]. This R-configured enantiomer has been identified as an endogenous lipid mediator with roles in renal vasodilation, proximal tubule ATPase modulation, and CYP enzyme allosteric regulation [3].

Why 16(R)-Hete Cannot Be Substituted by 16(S)-Hete or Other HETEs: Functional Inversion of Vasodilation and ATPase Activity


The stereochemistry at the 16-carbon position dictates the functional outcome of 16-HETE. Direct comparative studies in the isolated perfused rabbit kidney demonstrate that 16(R)-Hete dose-dependently stimulates vasodilation, whereas 16(S)-Hete has no effect on perfusion pressure [1]. Conversely, 16(S)-Hete potently inhibits proximal tubule ATPase activity by up to 60% at 2 µM, while 16(R)-Hete exerts negligible effects on this transporter [2]. This stereospecific functional inversion means that selecting the incorrect enantiomer—or a racemic mixture—introduces an antagonist or null response in assays designed to measure vasodilation or ATPase modulation, invalidating experimental outcomes. Furthermore, recent studies show 16(R)-Hete exhibits stronger allosteric modulation of CYP1B1 and CYP1A2 compared to its (S)-counterpart, underscoring that even when effects are in the same direction, the magnitude can differ substantially [3].

Quantitative Comparator Data for 16(R)-Hete: Evidence-Based Differentiation from Analogs for Scientific Selection


Renal Vasodilation: 16(R)-Hete vs. 16(S)-Hete in Isolated Perfused Rabbit Kidney

In a direct head-to-head study, 16(R)-Hete produced dose-dependent vasodilation in the isolated perfused rabbit kidney, whereas 16(S)-Hete had no effect on perfusion pressure [1]. The vasodilatory response of 16(R)-Hete was comparable to that of 19- and 20-HETE and was inhibited by indomethacin, indicating cyclooxygenase-dependent prostaglandin release as a downstream mechanism [2].

Renal Physiology Vascular Biology Eicosanoid Signaling

Proximal Tubule ATPase Inhibition: Stereospecific Activity of 16(S)-Hete Over 16(R)-Hete

At a concentration of 2 µM, 16(S)-Hete inhibits proximal tubule ATPase activity by up to 60%, whereas 16(R)-Hete has negligible effects on ATPase activity [1]. This stereoselective inhibition was quantified in the same experimental series that established the vasodilatory properties of 16(R)-Hete [2].

Renal Transport Na+/K+-ATPase Ion Channel Modulation

CYP1B1 Allosteric Activation: 16(R)-Hete Exhibits Stronger Potency than 16(S)-Hete

Both 16(R)-Hete and 16(S)-Hete significantly increase CYP1B1 catalytic activity through an allosteric mechanism, but 16(R)-Hete demonstrates stronger activation than 16(S)-Hete [1]. The study measured 7-ethoxyresorufin O-deethylation (EROD) rates in RL-14 cells, recombinant human CYP1B1, and human liver microsomes, with 16(R)-Hete consistently producing a greater effect [2].

Cytochrome P450 Enzyme Kinetics Allosteric Regulation

CYP1A2 Inhibition: 16(R)-Hete Demonstrates Superior Potency Compared to 16(S)-Hete

In contrast to their activation of CYP1B1, both 16(R)-Hete and 16(S)-Hete inhibit CYP1A2 catalytic activity. Notably, 16(R)-Hete exhibited a stronger inhibitory effect than 16(S)-Hete on recombinant human CYP1A2 and human liver microsomes [1]. This differential potency highlights the enantioselective nature of 16-HETE interactions with CYP enzymes.

CYP1A2 Enzyme Inhibition Drug Metabolism

Neutrophil Adhesion Inhibition: Patent Preference for 16(R)-Hete Over Racemic Mixture

U.S. Patent 6,140,364 discloses methods for inhibiting neutrophil adhesion and aggregation using 16-HETE. The specification explicitly states a preference for 16(R)-Hete over other enantiomers or racemic mixtures when used in combination with a thrombolytic agent such as tPA for treating thromboembolic stroke [1]. This patent protection underscores the recognized functional superiority of the (R)-enantiomer in modulating leukocyte-endothelial interactions.

Inflammation Neutrophil Biology Thromboembolic Stroke

Optimal Experimental Contexts for Procuring 16(R)-Hete Based on Verified Functional Differentiation


Renal Microvascular Vasodilation Studies Requiring Exclusion of ATPase-Mediated Confounds

16(R)-Hete is the definitive tool for investigating CYP-derived vasodilatory mechanisms in the renal circulation. Its exclusive vasodilatory activity, coupled with negligible ATPase inhibition, allows researchers to dissect cyclooxygenase-dependent vasorelaxation without confounding effects on tubular transport. This is particularly relevant in isolated perfused kidney or preglomerular microvessel preparations, where 16(S)-Hete or racemic mixtures would introduce variable or null responses [1][2].

Allosteric Modulation of CYP1B1 and CYP1A2 in Cardiotoxicity and Drug Metabolism Assays

Given its stronger allosteric activation of CYP1B1 and more potent inhibition of CYP1A2 relative to 16(S)-Hete, 16(R)-Hete is the enantiomer of choice for studies exploring CYP-mediated cardiotoxicity, drug-drug interactions, or the role of midchain HETEs in cardiac hypertrophy. The compound's stereospecific effects on CYP expression and activity provide a more robust and reproducible signal in cell-based assays (e.g., RL-14 cardiomyocytes) and microsomal preparations [3][4].

Neutrophil Adhesion and Thrombo-Inflammatory Pathway Investigation

The patent-protected preference for 16(R)-Hete in inhibiting neutrophil adhesion and aggregation positions this enantiomer as a critical reagent for studying leukocyte-endothelial interactions in thromboembolic stroke and other inflammatory conditions. Researchers modeling these processes in vitro or in vivo should procure 16(R)-Hete to align with established therapeutic compositions and to avoid the attenuated activity associated with the (S)-enantiomer or racemic mixtures [5].

Negative Control for Proximal Tubule ATPase Inhibition Experiments

In studies where the potent ATPase inhibitory activity of 16(S)-Hete is the focus, 16(R)-Hete serves as an ideal stereochemical negative control. Its negligible effect on ATPase activity at 2 µM ensures that any observed transporter modulation is enantioselective and not due to nonspecific lipid interactions. This is essential for validating the specificity of 16(S)-Hete in renal epithelial transport assays [1][2].

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